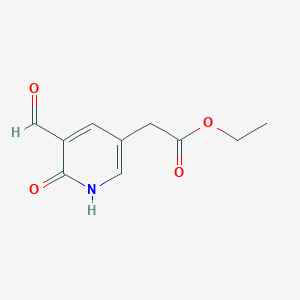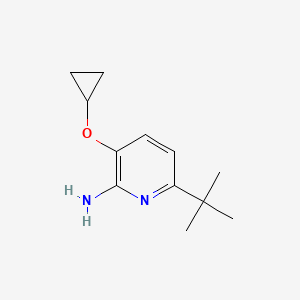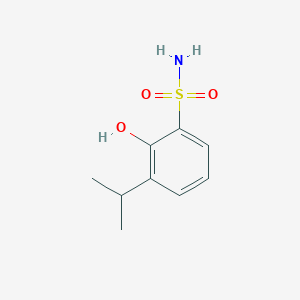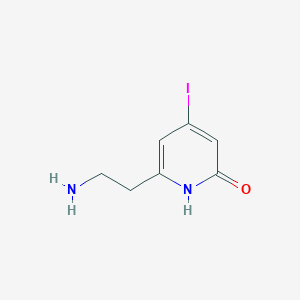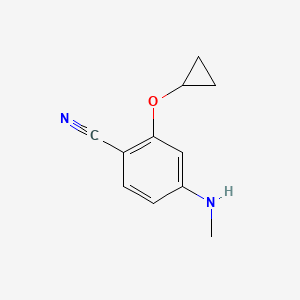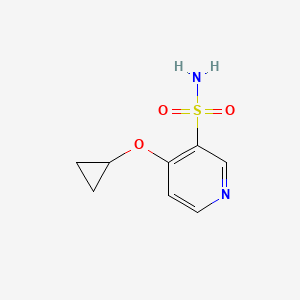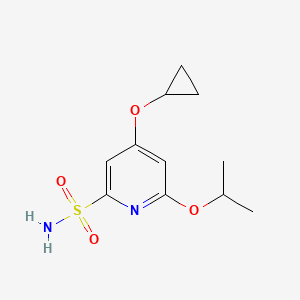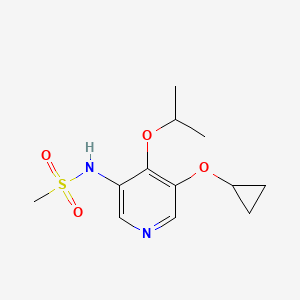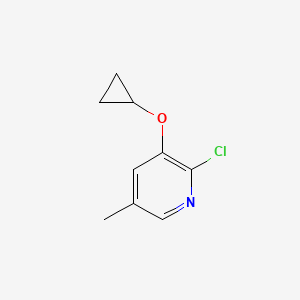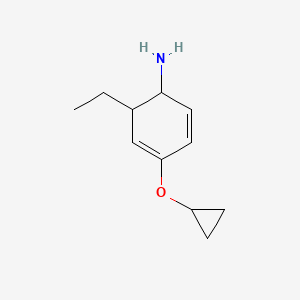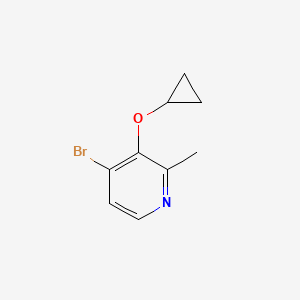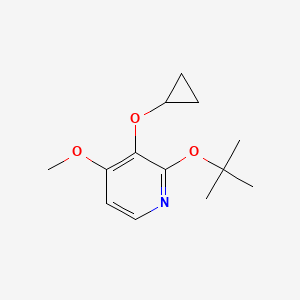
2-Tert-butoxy-3-cyclopropoxy-4-methoxypyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Tert-butoxy-3-cyclopropoxy-4-methoxypyridine is a chemical compound with the molecular formula C13H19NO3
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Tert-butoxy-3-cyclopropoxy-4-methoxypyridine typically involves the use of pyridine as the starting material. The synthetic route may include steps such as alkylation, cyclopropanation, and methoxylation. Specific reagents and catalysts are used to facilitate these reactions under controlled conditions. For example, tert-butyl alcohol and cyclopropyl bromide can be used in the presence of a base to introduce the tert-butoxy and cyclopropoxy groups, respectively.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
2-Tert-butoxy-3-cyclopropoxy-4-methoxypyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles replace existing substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can produce partially or fully reduced pyridine rings.
科学的研究の応用
2-Tert-butoxy-3-cyclopropoxy-4-methoxypyridine has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2-Tert-butoxy-3-cyclopropoxy-4-methoxypyridine involves its interaction with molecular targets such as enzymes and receptors. The compound’s structural features allow it to bind to specific sites, modulating the activity of these targets. Pathways involved may include signal transduction, metabolic processes, and gene expression regulation.
類似化合物との比較
Similar Compounds
- 2-Tert-butoxy-4-cyclopropoxy-3-methoxypyridine
- 4-Tert-butoxy-3-cyclopropoxy-2-methoxypyridine
Uniqueness
2-Tert-butoxy-3-cyclopropoxy-4-methoxypyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for targeted applications in research and industry.
特性
分子式 |
C13H19NO3 |
|---|---|
分子量 |
237.29 g/mol |
IUPAC名 |
3-cyclopropyloxy-4-methoxy-2-[(2-methylpropan-2-yl)oxy]pyridine |
InChI |
InChI=1S/C13H19NO3/c1-13(2,3)17-12-11(16-9-5-6-9)10(15-4)7-8-14-12/h7-9H,5-6H2,1-4H3 |
InChIキー |
KWYKWWNGOUQAEW-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC1=NC=CC(=C1OC2CC2)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


